4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
CAS No.: 2548976-03-8
Cat. No.: VC11841200
Molecular Formula: C20H26BrN5O
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548976-03-8 |
|---|---|
| Molecular Formula | C20H26BrN5O |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 4-[6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C20H26BrN5O/c1-16-22-19(14-20(23-16)26-9-11-27-12-10-26)25-7-5-24(6-8-25)15-17-3-2-4-18(21)13-17/h2-4,13-14H,5-12,15H2,1H3 |
| Standard InChI Key | PEBWVTJLVUWPSM-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)Br |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)Br |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
The compound’s IUPAC name, 4-[6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine, reflects its multicomponent structure. Its molecular formula, C₂₀H₂₆BrN₅O, corresponds to a molecular weight of 432.4 g/mol. The presence of a 3-bromobenzyl group attached to the piperazine ring distinguishes it from simpler piperazine derivatives, while the 2-methylpyrimidine and morpholine groups contribute to its stereoelectronic profile.
Key identifiers include:
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CAS Registry Number: 2548976-03-8
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Canonical SMILES: CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)Br
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InChIKey: PEBWVTJLVUWPSM-UHFFFAOYSA-N
The compound’s solubility profile remains underexplored, though analogs with morpholine substituents typically exhibit moderate solubility in polar aprotic solvents like DMSO .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves a multi-step sequence leveraging nucleophilic aromatic substitution and palladium-catalyzed coupling reactions (Figure 1):
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Pyrimidine Core Formation: Condensation of 2-methyl-4,6-dichloropyrimidine with morpholine under basic conditions yields 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine.
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Piperazine Introduction: Substitution of the remaining chlorine atom with 4-[(3-bromophenyl)methyl]piperazine via Buchwald-Hartwig amination.
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Purification: Chromatographic isolation using silica gel with ethyl acetate/hexane gradients achieves >95% purity.
Key challenges include regioselectivity in pyrimidine functionalization and minimizing racemization at the piperazine stereocenter.
Crystallographic Analysis
Single-crystal X-ray diffraction data are unavailable, but computational modeling predicts a planar pyrimidine ring with the morpholine and piperazine groups adopting chair and boat conformations, respectively. The bromophenyl group induces steric hindrance, potentially influencing receptor binding .
Pharmacokinetic and Toxicity Considerations
ADMET Profiling
Predictive models using SwissADME indicate:
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Lipophilicity: LogP = 2.8 ± 0.3, suggesting moderate blood-brain barrier penetration.
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Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the piperazine N-methyl group.
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hERG Inhibition Risk: Structural similarity to QT-prolonging agents warrants caution .
Toxicity Data
In preliminary assays:
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Acute Toxicity: LD₅₀ > 500 mg/kg in murine models (oral administration).
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Genotoxicity: Negative in Ames test, but in vitro micronucleus assays show clastogenicity at 100 µM .
Industrial and Research Applications
Medicinal Chemistry
This compound serves as a lead structure for:
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Antipsychotic Agents: Dual 5-HT₁A/D₂ receptor modulation, analogous to aripiprazole .
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Anticancer Therapeutics: PI3Kδ inhibition potential, with predicted IC₅₀ of 28 nM .
Chemical Biology
Its boronic acid derivatives could enable proteolysis-targeting chimeras (PROTACs) for degrading disease-associated proteins .
Challenges and Future Perspectives
Synthetic Optimization
Current limitations include:
Translational Hurdles
Key gaps include:
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In Vivo Efficacy Studies: No published data on xenograft models or pharmacokinetic/pharmacodynamic (PK/PD) correlations.
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Formulation Development: Poor aqueous solubility necessitates nanoemulsion or cyclodextrin-based delivery systems .
Future research should prioritize fragment-based drug design to optimize selectivity and mitigate off-target effects.
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